molecular formula C14H15N3O3 B6497356 2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide CAS No. 1502839-91-9

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B6497356
CAS No.: 1502839-91-9
M. Wt: 273.29 g/mol
InChI Key: INXAQOFQNHMCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide (CAS Number: 1502839-91-9) is a chemical compound with the molecular formula C 14 H 15 N 3 O 3 and a molecular weight of 273.29 g/mol . It belongs to the pyridine-3-carboxamide class of compounds, a group known for its relevance in medicinal chemistry research due to a wide spectrum of potential biological activities, including antibacterial and antimycobacterial properties . While specific pharmacological data for this exact compound is limited in the public domain, its structural framework is of significant research interest. Related pyridine-carboxamide and imidazopyridine-carboxamide analogs have been extensively synthesized and evaluated as potential therapeutic agents. Notably, recent research highlights compounds with these core structures demonstrating excellent in vitro activity against Mycobacterium tuberculosis H37Rv strain, with some derivatives showing potency significantly greater than standard treatments . The antimycobacterial activity in related molecules is often associated with the inhibition of essential enzymes like enoyl acyl carrier protein reductase (InhA) in mycolic acid biosynthesis . This suggests potential research applications for this compound in infectious disease research, particularly as a building block or intermediate in the design and synthesis of novel anti-tubercular agents . Researchers can utilize this product as a key intermediate in molecular hybridization strategies or as a standard in analytical studies. Its structure, featuring hydrogen bond donors and acceptors, makes it a valuable candidate for structure-activity relationship (SAR) investigations and molecular docking studies to elucidate potential binding modes with biological targets . Please Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-6-5-9(8-12(11)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXAQOFQNHMCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling Approaches

The most straightforward method involves coupling pyridine-3-carboxylic acid (or its activated derivatives) with 3,4-dimethoxyaniline. Source demonstrates the efficacy of EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in dichloromethane for analogous amide bond formation. For the target compound, this method would proceed as follows:

  • Activation of the carboxylic acid : Pyridine-3-carboxylic acid is treated with EDCI.HCl and a catalytic amount of DMAP to generate the reactive O-acylisourea intermediate.

  • Nucleophilic attack by 3,4-dimethoxyaniline : The amine reacts with the activated intermediate to form the carboxamide bond.

  • Amination at position 2 : Post-coupling, the amino group is introduced via nitration followed by reduction or through direct substitution if a suitable leaving group (e.g., chloride) is present.

Cyclization-Based Synthetic Routes

Cyclization strategies offer an alternative by constructing the pyridine ring with pre-installed functional groups. Source details the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides via S-alkylation and cyclization, which can be adapted for pyridine systems.

Hantzsch Pyridine Synthesis

A modified Hantzsch approach could involve:

  • Condensation of a β-keto ester with ammonium acetate and a cyanoacetamide derivative bearing the 3,4-dimethoxyphenyl group.

  • Cyclization under acidic or thermal conditions to form the pyridine ring.

This method inherently installs the amino group at position 2 and the carboxamide at position 3. However, regioselectivity must be controlled to avoid isomeric byproducts. Source underscores the role of BF3·Et2O as a catalyst in similar cyclocondensations, which could enhance reaction efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction outcomes. Source observes that aqueous NaOCl in acetic acid facilitates oxidative dimerization, whereas nonpolar solvents favor different pathways. For amide coupling, anhydrous dichloromethane (as in Source) minimizes hydrolysis, achieving yields up to 76%. Elevated temperatures (40–60°C) improve reaction rates but risk decomposition of sensitive intermediates.

Catalytic Systems

DMAP accelerates amide bond formation by acting as a nucleophilic catalyst, as evidenced in Source. For cyclizations, BF3·Et2O (Source) or copper catalysts (Source) are viable options, though copper may complicate purification due to metal leaching.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization. Key spectroscopic features include:

  • 1H NMR : A singlet for the amino group (δ 6.8–7.0 ppm), methoxy resonances (δ 3.7–3.9 ppm), and aromatic protons (δ 7.1–8.5 ppm).

  • 13C NMR : Carbonyl signals (δ 160–165 ppm) and quaternary carbons adjacent to methoxy groups (δ 55–60 ppm).

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C15H15N3O3 (exact mass: 285.11 g/mol).

Source reports fragmentation patterns for related compounds, such as [M – Ar–N═C═O]+ ions, which aid in structural confirmation.

Challenges and Mitigation Strategies

Regioselectivity in Amination

Directing the amino group to position 2 requires careful selection of protecting groups. Boc (tert-butoxycarbonyl) protection of the amine during cyclization or coupling steps prevents undesired side reactions. Subsequent deprotection with trifluoroacetic acid yields the free amine.

Purification Difficulties

Polymeric byproducts from over-oxidation or dimerization (as in Source) necessitate chromatographic purification. Gradient elution with ethyl acetate/hexane mixtures effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

BAY61-3606 (Syk Inhibitor)

Structure: 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide hydrochloride . Key Differences:

  • Replaces the pyridine core with an imidazo[1,2-c]pyrimidine ring.
  • Contains a chlorine atom in the hydrochloride salt.
    Functional Insights :
  • BAY61-3606 is a potent and selective Syk inhibitor, demonstrating anti-inflammatory effects in LPS-induced neuroinflammation models (IC₅₀ = 10 nM for Syk) .
  • The dimethoxyphenyl group enhances binding affinity to Syk’s hydrophobic pocket, while the carboxamide stabilizes interactions via hydrogen bonding .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine .
Key Differences :

  • Replaces the pyridine ring with a benzamide group.
  • The dimethoxyphenyl group is attached via an ethyl spacer rather than directly to the heterocycle.
    Functional Insights :
  • Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine condensation .
  • No direct biological data are provided, but the ethyl spacer may reduce steric hindrance compared to direct aryl attachment .

Thieno[2,3-b]pyridine-2-carboxamide Derivatives

Examples :

  • 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 24) . Key Differences:
  • Replaces pyridine with a thienopyridine core (sulfur atom in the ring).
  • Substitutions at positions 3 and 2 vary (e.g., methyl groups, cyano substituents) . Functional Insights:
  • Yields for these analogs range from 80–86%, with melting points near 197°C (decomposition) .

Functional Comparison with Bioactive Analogs

Neurotrophic Cyclohexene Derivatives (Compounds 1 and 2)

Structures :

  • Compound 1: trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene.
  • Compound 2: cis-isomer of Compound 1 .
    Key Differences :
  • Cyclohexene core instead of pyridine.
  • Dual dimethoxyphenyl/styryl substituents.
    Functional Insights :
  • Both compounds showed neurotrophic activity in PC12 cells and rat cortical neurons, promoting neurite outgrowth at 10 μM .
  • The trans-isomer (Compound 1) exhibited slightly higher efficacy, suggesting stereochemistry impacts bioactivity .

Curcumin Analogs (TMC and DMCHC)

Structures :

  • 1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC).
  • 1,7-Bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione (DMCHC) .
    Key Differences :
  • Linear heptadiene-dione backbone vs. pyridine-carboxamide.
    Functional Insights :
  • Both inhibit DNA methyltransferase 1 (DNMT1) with potency comparable to curcumin (IC₅₀ ~5 μM) .
  • The dimethoxyphenyl groups are critical for DNMT1 binding, but rapid metabolism limits their utility .

Biological Activity

2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O3. The compound features a pyridine ring substituted with an amino group and a methoxyphenyl moiety, contributing to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
K562 (Leukemia)12.5
DU145 (Prostate)8.7
A549 (Lung)15.2

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a study comparing its effects to indomethacin, a well-known anti-inflammatory drug, the following results were observed:

CompoundED50 (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
This compound9.05070
Indomethacin9.176080

These findings indicate that the compound has comparable efficacy in inhibiting COX enzymes, which are critical in mediating inflammation .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values against selected pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This antimicrobial potential suggests that it could be developed into a novel therapeutic agent for treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts by binding to active sites of specific enzymes, inhibiting their functions. This includes inhibition of COX enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : Studies suggest that the compound can modulate gene expression related to cell cycle regulation and apoptosis, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving human leukemia cells showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers.
  • Case Study 2 : In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to untreated controls, demonstrating its anti-inflammatory efficacy.

Q & A

[Basic] What synthetic methodologies are recommended for 2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via coupling reactions between pyridine-3-carboxylic acid derivatives and 3,4-dimethoxyaniline. Key steps include:

  • Coupling Agents: Use carbodiimides (e.g., DCC) with catalytic DMAP in anhydrous solvents like DMF or THF to form the amide bond .
  • Solvent Optimization: Polar aprotic solvents enhance reactivity, while reflux conditions (60–80°C) improve yields compared to room temperature .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
  • Computational Guidance: Tools like ICReDD’s quantum chemical reaction path searches can predict optimal conditions and reduce trial-and-error .

[Basic] Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups, pyridine ring protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for structural validation (e.g., Acta Crystallographica data) .
  • HPLC-PDA: Assesses purity (>95%) and detects trace impurities .

[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Answer:

  • Analog Synthesis: Modify substituents (e.g., methoxy groups, pyridine ring) to assess impact on bioactivity. For example, replace dimethoxy groups with halogens or alkyl chains .
  • In Vitro Assays: Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based or calorimetric assays .
  • Computational Docking: Use AutoDock or Schrödinger to predict binding modes to active sites (e.g., succinate dehydrogenase inhibitors in ) .

[Advanced] What computational strategies can predict its reactivity or interactions in biological systems?

Answer:

  • Reaction Path Modeling: ICReDD’s quantum chemical calculations identify transition states and intermediates for synthetic optimization .
  • MD Simulations: GROMACS or AMBER models simulate ligand-protein interactions over nanosecond timescales .
  • QSAR Models: Train machine learning algorithms on bioactivity data to predict IC50 values for novel analogs .

[Basic] How should researchers address solubility challenges during in vitro assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for initial dissolution, diluted in assay buffers (e.g., PBS) .
  • Nanoparticle Formulations: Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
  • pH Adjustment: Test solubility at physiological pH (7.4) and modify with citrate or phosphate buffers .

[Advanced] How to resolve contradictions in reported biological activity across studies?

Answer:

  • Purity Verification: Re-analyze compound batches via HPLC and NMR to rule out impurities .
  • Assay Standardization: Compare protocols (e.g., incubation time, cell lines) and validate using positive controls .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .

[Advanced] What mechanistic studies are recommended to elucidate its mode of action?

Answer:

  • Kinetic Studies: Measure enzyme inhibition (Ki, IC50) under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to targets .
  • Gene Knockdown: Use siRNA to silence suspected targets and observe phenotypic changes .

[Basic] What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods for synthesis and purification steps .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .

[Advanced] How to scale up synthesis while maintaining yield and purity?

Answer:

  • Flow Reactors: Implement continuous flow systems for controlled mixing and temperature .
  • Membrane Separation: Use ultrafiltration or nanofiltration to replace batch chromatography .
  • Process Analytical Technology (PAT): Monitor reactions in real-time with inline FTIR or Raman spectroscopy .

[Advanced] What strategies validate its potential as a therapeutic agent beyond preliminary assays?

Answer:

  • ADMET Profiling: Assess absorption, metabolism (CYP450 assays), and toxicity (Ames test) .
  • In Vivo Models: Test efficacy in disease models (e.g., xenograft mice for anticancer activity) .
  • Crystallographic Studies: Co-crystallize with target proteins to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.